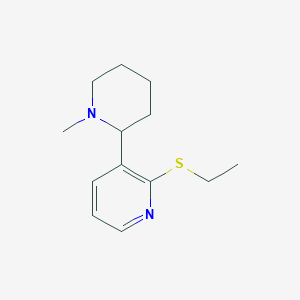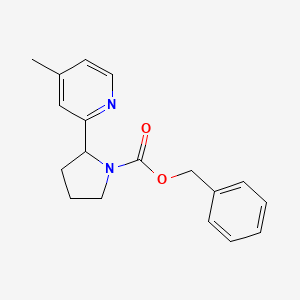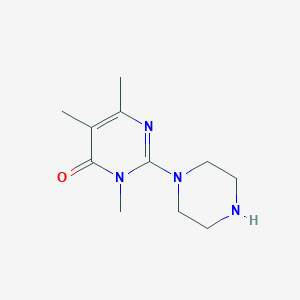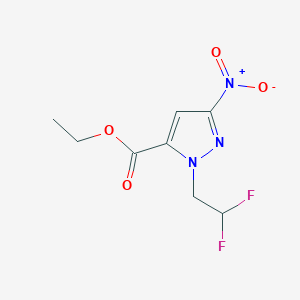
2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-etil-4-(piridin-3-il)pirimidin-5-carboxílico es un compuesto heterocíclico que contiene tanto anillos de piridina como de pirimidina. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos como la química medicinal, la síntesis orgánica y la ciencia de los materiales. La presencia de ambos anillos que contienen nitrógeno en su estructura lo convierte en un andamiaje versátil para el desarrollo de moléculas biológicamente activas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-etil-4-(piridin-3-il)pirimidin-5-carboxílico típicamente involucra reacciones de múltiples pasos que comienzan desde precursores fácilmente disponibles. Un método común involucra la condensación de 3-aminopiridina con acetoacetato de etilo para formar un intermedio, que luego se cicla para producir el derivado de pirimidina deseado. Las condiciones de reacción a menudo incluyen el uso de catalizadores como cloruro de zinc u otros ácidos de Lewis para facilitar el proceso de ciclación .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para ampliar la síntesis mientras se mantiene la pureza y la consistencia del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-etil-4-(piridin-3-il)pirimidin-5-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como borohidruro de sodio o hidruro de aluminio y litio para modificar los anillos de piridina o pirimidina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la bromación, o nucleófilos como aminas para reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales, como halógenos, grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
El ácido 2-etil-4-(piridin-3-il)pirimidin-5-carboxílico tiene varias aplicaciones de investigación científica:
Química medicinal: Sirve como un andamiaje para diseñar fármacos con potenciales actividades antiinflamatorias, antivirales o anticancerígenas.
Síntesis orgánica: El compuesto se utiliza como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Ciencia de los materiales: Se puede incorporar en polímeros u otros materiales para mejorar sus propiedades, como la estabilidad térmica o la conductividad.
Mecanismo De Acción
El mecanismo de acción del ácido 2-etil-4-(piridin-3-il)pirimidin-5-carboxílico depende de su aplicación específica. En la química medicinal, el compuesto puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias o unirse a los receptores para modular la señalización celular. Los objetivos moleculares exactos y las vías involucradas pueden variar según el derivado o análogo específico del compuesto que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
2-(Piridin-2-il)pirimidina: Un compuesto similar con un anillo de piridina en la posición 2 del anillo de pirimidina.
4-(Piridin-3-il)pirimidina: Otro análogo con el anillo de piridina en la posición 4 del anillo de pirimidina.
Ácido 2-etil-4-(piridin-2-il)pirimidin-5-carboxílico: Un compuesto estrechamente relacionado con el anillo de piridina en la posición 2.
Singularidad
El ácido 2-etil-4-(piridin-3-il)pirimidin-5-carboxílico es único debido a la posición específica del grupo etilo y el anillo de piridina, lo que puede influir en su reactividad química y actividad biológica. La combinación de estas características estructurales puede resultar en propiedades farmacológicas y utilidad sintética distintas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-ethyl-4-pyridin-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-2-10-14-7-9(12(16)17)11(15-10)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,16,17) |
Clave InChI |
WSFHWUJJHWDSFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C(=N1)C2=CN=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)

![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)

